An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1,2,3,4-tetrahydroquinoline
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-1,2,3,4-tetrahydroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-1,2,3,4-tetrahydroquinoline is a substituted heterocyclic compound belonging to the tetrahydroquinoline class, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. An understanding of its physicochemical properties is fundamental for its application in drug design, synthesis, and formulation. This technical guide provides a summary of available data on the core physicochemical properties of 6-Chloro-1,2,3,4-tetrahydroquinoline, details generalized experimental protocols for their determination, and presents logical workflows relevant to its synthesis and potential biological evaluation. It is important to note that specific experimental data for this particular derivative is limited in publicly accessible literature; therefore, some data presented is for the closely related isomer, 6-Chloro-1,2,3,4-tetrahydroisoquinoline, and should be interpreted with caution.
Core Physicochemical Properties
A comprehensive understanding of a compound's physicochemical profile is crucial for predicting its behavior in biological systems and for the development of suitable formulations. Key properties include molecular weight, melting and boiling points, acidity (pKa), lipophilicity (logP), and solubility.
Data Presentation
The following table summarizes the available quantitative data for 6-Chloro-1,2,3,4-tetrahydroquinoline and its isomer, 6-Chloro-1,2,3,4-tetrahydroisoquinoline. It is critical to note that the experimental values for melting and boiling points are for the isoquinoline isomer and are provided here as an estimation due to the lack of specific data for the quinoline derivative.
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₁₀ClN | [1] |
| Molecular Weight | 167.63 g/mol | [1][2] |
| Melting Point | 189-191 °C | For 6-Chloro-1,2,3,4-tetrahydroisoquinoline [3] |
| Boiling Point | 267.686 °C at 760 mmHg | For 6-Chloro-1,2,3,4-tetrahydroisoquinoline [3] |
| pKa | Data not available | |
| logP | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed methodologies are essential for the reproducible determination of physicochemical properties. The following sections describe generalized protocols that can be adapted for 6-Chloro-1,2,3,4-tetrahydroquinoline.
Synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline
Protocol: Catalytic Hydrogenation of 6-Chloroquinoline
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Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 6-chloroquinoline in a suitable solvent such as ethanol or acetic acid.
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Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for instance, 5% Palladium on carbon (Pd/C).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure (e.g., 50-100 psi) and heat to a specified temperature (e.g., 50-80 °C).
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Reaction Monitoring: Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
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Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield pure 6-Chloro-1,2,3,4-tetrahydroquinoline.
Determination of Melting Point
The melting point is a crucial indicator of purity.
Protocol: Capillary Method
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Sample Preparation: Finely powder a small amount of dry 6-Chloro-1,2,3,4-tetrahydroquinoline.
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Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
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Data Recording: Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.
Determination of Boiling Point
The boiling point provides information about the volatility of the compound.
Protocol: Distillation Method
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Apparatus Setup: Assemble a simple distillation apparatus with a small distilling flask, a condenser, a thermometer, and a receiving flask.
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Sample Addition: Place a small volume of 6-Chloro-1,2,3,4-tetrahydroquinoline and a boiling chip into the distilling flask.
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Heating: Gently heat the flask.
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Data Recording: Record the temperature at which the liquid is actively boiling and the vapor temperature is stable. This stable temperature is the boiling point at the measured atmospheric pressure.
Determination of pKa
The pKa value is essential for understanding the ionization state of the molecule at different pH values.
Protocol: Potentiometric Titration
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Solution Preparation: Prepare a standard solution of 6-Chloro-1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., a water-ethanol mixture).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Determination of logP (Octanol-Water Partition Coefficient)
LogP is a measure of a compound's lipophilicity.
Protocol: Shake-Flask Method
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Phase Preparation: Prepare a saturated solution of 6-Chloro-1,2,3,4-tetrahydroquinoline in a biphasic system of n-octanol and water.
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Equilibration: Shake the mixture for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
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Phase Separation: Allow the two phases to separate completely.
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Concentration Measurement: Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method like UV-Vis spectroscopy or HPLC.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in n-octanol to the concentration in water. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Solubility is a critical parameter for drug absorption and formulation.
Protocol: Shake-Flask Method
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Saturated Solution Preparation: Add an excess amount of 6-Chloro-1,2,3,4-tetrahydroquinoline to a known volume of water in a sealed container.
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Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached (e.g., 24-48 hours).
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Sample Preparation: Filter the solution to remove any undissolved solid.
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Concentration Measurement: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy). This concentration represents the aqueous solubility.
Logical and Pathway Visualizations
Diagrams are provided to visualize a general synthesis workflow and a hypothetical signaling pathway based on the known activities of the broader tetrahydroquinoline class.
A generalized workflow for the synthesis of 6-Chloro-1,2,3,4-tetrahydroquinoline.
Hypothetical inhibition of a kinase signaling pathway by a tetrahydroquinoline derivative.
Biological Context and Potential Applications
The tetrahydroquinoline scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities.[4] Derivatives have been investigated for their potential as anticancer, antimalarial, and neuroprotective agents.[4]
While specific biological targets for 6-Chloro-1,2,3,4-tetrahydroquinoline are not well-documented, related compounds have been shown to interact with various biological targets, including protein kinases. For instance, some tetrahydroquinoline derivatives have been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. This inhibition can lead to the induction of autophagy and suppression of cell proliferation and migration in cancer cells.
The chloro-substitution at the 6-position can significantly influence the electronic properties and metabolic stability of the molecule, potentially altering its binding affinity for biological targets and its overall pharmacological profile. Further research is warranted to elucidate the specific mechanism of action and therapeutic potential of this compound.
Conclusion
6-Chloro-1,2,3,4-tetrahydroquinoline represents a molecule of interest for further investigation in the field of drug discovery. This guide has compiled the limited available physicochemical data and provided a framework of generalized experimental protocols for its characterization. The provided visualizations offer a conceptual understanding of its synthesis and potential biological interactions. The significant gap in experimental data highlights the need for further research to fully characterize this compound and unlock its potential therapeutic applications. Researchers are encouraged to utilize the outlined methodologies to generate specific data for this promising scaffold.
